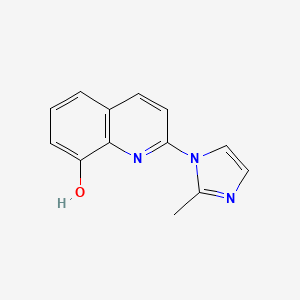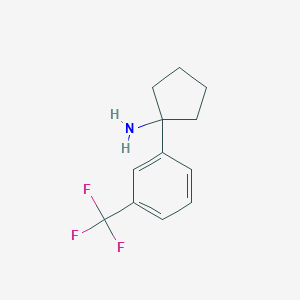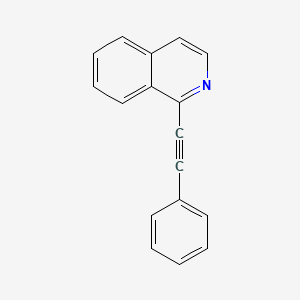
2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol is a heterocyclic compound that combines the structural features of imidazole and quinoline Imidazole is a five-membered ring containing two nitrogen atoms, while quinoline is a fused ring system consisting of a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia or other amine derivatives.
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Coupling of Imidazole and Quinoline: The final step involves the coupling of the imidazole and quinoline rings. This can be achieved through a nucleophilic substitution reaction where the imidazole ring is introduced to the quinoline ring under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted imidazole and quinoline derivatives.
科学研究应用
2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the quinoline ring can intercalate with DNA, leading to various biological effects. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.
相似化合物的比较
Similar Compounds
2-(1H-Imidazol-1-yl)quinoline: Lacks the methyl group on the imidazole ring.
2-(2-Methyl-1H-imidazol-1-yl)quinoline: Lacks the hydroxyl group on the quinoline ring.
2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
2-(2-Methyl-1H-imidazol-1-yl)quinolin-8-ol is unique due to the presence of both the imidazole and quinoline rings, along with the hydroxyl group at the 8-position of the quinoline ring
属性
CAS 编号 |
648896-35-9 |
|---|---|
分子式 |
C13H11N3O |
分子量 |
225.25 g/mol |
IUPAC 名称 |
2-(2-methylimidazol-1-yl)quinolin-8-ol |
InChI |
InChI=1S/C13H11N3O/c1-9-14-7-8-16(9)12-6-5-10-3-2-4-11(17)13(10)15-12/h2-8,17H,1H3 |
InChI 键 |
PCXZGIFDBHIYTB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CN1C2=NC3=C(C=CC=C3O)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11880364.png)
![8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11880386.png)






![7-Methoxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B11880425.png)


